molecular formula C21H20FNO2 B2939725 3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2309747-13-3

3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2939725
CAS No.: 2309747-13-3
M. Wt: 337.394
InChI Key: PPCIWNZHKUBVDT-UHFFFAOYSA-N
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Description

3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[321]octane is a complex organic compound that features a unique combination of fluorine, xanthene, and azabicyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the xanthene and azabicyclo intermediates. The xanthene core can be synthesized through cyclization reactions involving diaryl ethers . The azabicyclo structure is often prepared via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, while the xanthene and azabicyclo structures can modulate its overall biological activity. These interactions can lead to various effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to the combination of fluorine, xanthene, and azabicyclo structures in a single molecule. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c22-13-11-14-9-10-15(12-13)23(14)21(24)20-16-5-1-3-7-18(16)25-19-8-4-2-6-17(19)20/h1-8,13-15,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCIWNZHKUBVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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